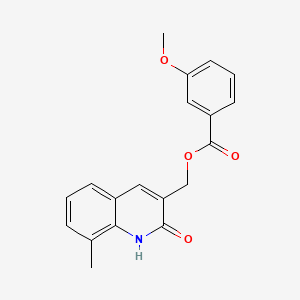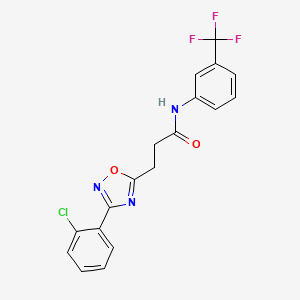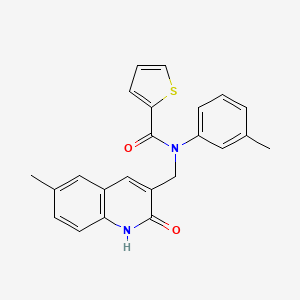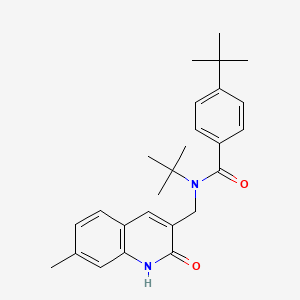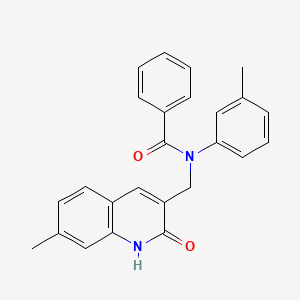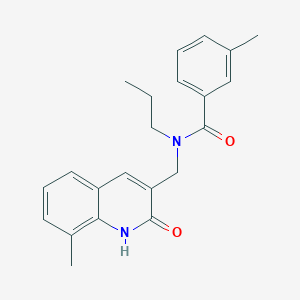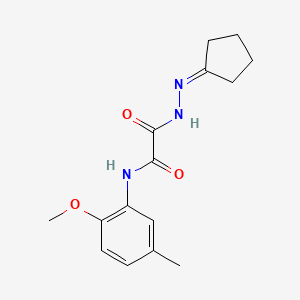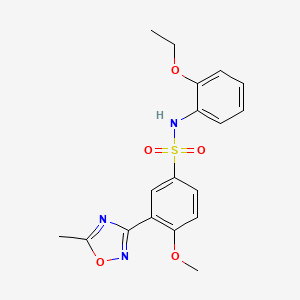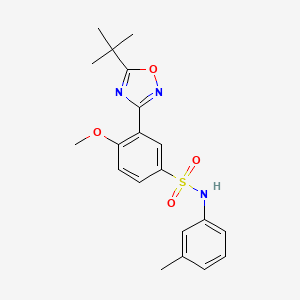
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide, also known as OTBS, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide acts by binding to proteins and other biomolecules, altering their function and leading to downstream effects. Its precise mechanism of action is not fully understood, but studies have shown that it can interact with a variety of proteins, including enzymes and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, as well as its ability to induce apoptosis in cancer cells. Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide in lab experiments is its high selectivity for certain biomolecules, which allows for precise targeting of specific cellular processes. Additionally, its fluorescent properties make it a useful tool for imaging biological systems. However, one limitation of using 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide is its potential toxicity, which must be carefully monitored in experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with different proteins and biomolecules. Finally, the development of new synthesis methods for 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide could lead to improved yields and purity, making it more accessible for research and potential commercial applications.
Conclusion
In conclusion, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide is a promising chemical compound with potential applications in a range of scientific fields. Its ability to selectively bind to proteins and other biomolecules makes it a useful tool for studying cellular processes, and its potential as a therapeutic agent for cancer and inflammatory diseases warrants further investigation. With continued research, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide may prove to be a valuable tool for advancing our understanding of biological systems and developing new treatments for disease.
Métodos De Síntesis
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide can be synthesized through a multi-step process, starting with the reaction of tert-butyl hydrazine with 4-methoxybenzenesulfonyl chloride to form 3-(tert-butyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with m-toluidine to form 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide. The synthesis method has been optimized to produce high yields of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide with minimal impurities.
Aplicaciones Científicas De Investigación
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has shown potential as a fluorescent probe for imaging biological systems. Its ability to selectively bind to proteins and other biomolecules has been demonstrated in vitro, making it a promising tool for studying cellular processes. Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has been investigated for its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13-7-6-8-14(11-13)23-28(24,25)15-9-10-17(26-5)16(12-15)18-21-19(27-22-18)20(2,3)4/h6-12,23H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUZIRCGLWXPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

